molecular formula C21H23N5O3S B3304680 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 921858-66-4

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B3304680
CAS No.: 921858-66-4
M. Wt: 425.5 g/mol
InChI Key: AVJCVTMZFDNDPF-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at position 7 and a sulfanylacetamide moiety at position 2.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-29-16-10-8-15(9-11-16)25-12-13-26-20(25)23-24-21(26)30-14-19(27)22-17-6-4-5-7-18(17)28-2/h4-11H,3,12-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJCVTMZFDNDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic synthesis The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and nitriles

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituents: Ethyl iodide, methoxybenzene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific molecular pathways.

    Industry: It may find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Compound 6m (): Contains a 1,2,3-triazole core linked to a naphthyloxy group and chlorophenylacetamide.
  • Compound 7a (): Features a phenylacetamide and naphthyloxy-triazole structure. The extended aromatic system may enhance lipophilicity but reduce solubility relative to the ethoxyphenyl group in the target compound .
  • Compound 4f/g (): Incorporates a trifluoroacetyl-indole scaffold. The electron-withdrawing trifluoroacetyl group contrasts with the electron-donating ethoxy group in the target compound, influencing electronic properties and metabolic stability .

Acetamide Side Chain Modifications

  • Compound 7h (): A 1,2,4-triazole-thioacetamide with a p-tolylaminomethyl group. The primary acetamide chain differs in substituent placement (2-methoxyphenyl vs. p-tolyl), affecting steric interactions in biological targets .
  • Compound 11 (): Includes a nitro-substituted phenylacetamide. The nitro group introduces polarity and hydrogen-bonding capacity, contrasting with the methoxy group’s hydrophobic effects .

Spectroscopic and Physicochemical Properties

Table 1: Key Spectroscopic Data Comparison

Compound IR νmax (cm⁻¹) HRMS [M+H]+ (Calculated/Found) Reference
Target Compound Not reported Not reported
6m () 3291 (–NH), 1678 (C=O), 785 (–C–Cl) 393.1118/393.1112
11 () 3243 (–NH), 1669 (C=O), 681 (C–S) Not reported
N-(4-Methoxyphenyl)acetamide ()
  • Key Observations : The target compound’s lack of a chloro group (cf. 6m) may reduce electrophilic reactivity. The presence of a methoxy group (as in ) typically enhances solubility via hydrogen bonding .

Antimicrobial Activity

  • N-(4-Methoxyphenyl)acetamide (): Demonstrated antimicrobial properties, attributed to the amide moiety’s ability to disrupt microbial cell membranes. The target compound’s 2-methoxyphenyl group may enhance penetration through lipid bilayers .

Anti-Inflammatory and Anti-Exudative Effects

  • Triazole-Acetamides (): Exhibited anti-exudative activity (47% inhibition at 10 mg/kg), comparable to diclofenac. The target compound’s imidazo-triazole core could improve potency due to increased planarity and π-π stacking interactions .

Enzyme Inhibition

  • Compound 4f/g (): Evaluated in pLDH assays (malaria-related activity). The target compound’s ethoxy group may modulate enzyme binding via steric effects compared to fluorine substituents .

Biological Activity

The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This class is noted for its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential pharmacological effects.

Chemical Structure

The compound features:

  • An imidazo[2,1-c][1,2,4]triazole core.
  • A sulfanyl group linking the triazole to an acetamide functional group.
  • Aromatic substituents that may enhance biological activity and solubility.

While the exact mechanism of action for this specific compound is not fully elucidated, compounds with similar structures have been shown to interact with various biological targets:

  • Enzyme Inhibition : Many imidazo[2,1-c][1,2,4]triazoles act as enzyme inhibitors, modulating pathways involved in cell proliferation and inflammation.
  • Receptor Modulation : The compound may also bind to specific receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:

  • Compounds in this class have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli, with MIC values often lower than traditional antibiotics .
Compound NameStructure FeaturesBiological Activity
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolTriazole ring with phenyl substituentsAnticancer activity
7-(4-Chloro-phenyl)-imidazo[2,1-c][1,2,4]triazoleImidazo-triazole coreCytotoxic properties

Anticancer Activity

Imidazo[2,1-c][1,2,4]triazoles have been studied for their potential anticancer properties:

  • Some derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro. The presence of electron-donating groups like methoxy enhances these effects by increasing solubility and bioavailability .

Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has been documented:

  • Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

Several studies highlight the biological activity of imidazo[2,1-c][1,2,4]triazoles:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potency of novel triazole derivatives against MRSA. Compounds showed higher efficacy compared to standard treatments like vancomycin .
  • Cytotoxicity Assessment : Research on triazole derivatives demonstrated significant cytotoxicity in human cancer cell lines with IC50 values indicating strong potential for therapeutic use .
  • Inhibition Studies : Investigations into enzyme inhibition revealed that certain triazole derivatives could effectively inhibit enzymes involved in inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

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